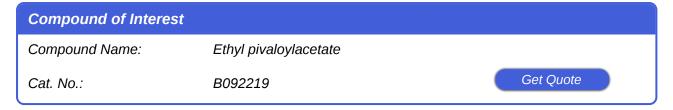


# An In-depth Technical Guide to Ethyl Pivaloylacetate (CAS: 17094-34-7)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ethyl pivaloylacetate**, with the Chemical Abstracts Service (CAS) number 17094-34-7, is a  $\beta$ -keto ester recognized for its utility in biocatalysis and synthetic chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its role as a substrate in enzymatic assays. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, organic synthesis, and drug development.

## **Chemical and Physical Properties**

**Ethyl pivaloylacetate** is a colorless to pale yellow liquid with a fruity odor.[3] It is an organic compound belonging to the ester class.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of **Ethyl Pivaloylacetate** 



Property	Value	Reference(s)
CAS Number	17094-34-7	[2][3]
Molecular Formula	С9Н16О3	[3]
Molecular Weight	172.22 g/mol	[2]
Boiling Point	88-90 °C at 10 mmHg	[2]
Density	0.967 g/mL at 20 °C	[2]
Refractive Index (n20/D)	1.432	[2]
Flash Point	78 °C (172.4 °F) - closed cup	[2]
Solubility	Limited solubility in water, soluble in organic solvents.	[3]

## Synthesis of Ethyl Pivaloylacetate

Two primary methods for the synthesis of ethyl pivaloylacetate are detailed below.

## Experimental Protocol 1: Synthesis from Diethyl Malonate

This method involves the reaction of diethyl malonate with pivaloyl chloride.

#### Materials:

- Diethyl malonate
- · Xylene isomers
- Sodium
- Absolute ethanol
- Pivaloyl chloride
- · Dilute hydrochloric acid



· Anhydrous magnesium sulfate

#### Procedure:

- Dissolve 64 g (0.4 mol) of diethyl malonate in 350 ml of a mixture of xylene isomers.
- Prepare a solution of sodium ethoxide by dissolving 9.66 g (0.42 g-atom) of sodium in 150 ml of absolute ethanol.
- Add the sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.
- Remove the ethanol by distillation.
- Cool the mixture to 50 °C and add 53 g (0.4 mol) of pivaloyl chloride with stirring over one hour.
- · Stir the resulting slurry for an additional hour.
- Filter the mixture to remove sodium chloride.
- Prepare a fresh batch of dry sodium ethoxide by dissolving 9.29 g (0.4 g-atom) of sodium in 250 ml of absolute ethanol and evaporating to dryness.
- Add the filtrate from step 7 to the dry sodium ethoxide.
- Stir the mixture for 90 minutes at 50 °C.
- Acidify the mixture with dilute hydrochloric acid.
- Separate the organic phase and dry it over anhydrous magnesium sulfate.
- Evaporate the solvent using a rotary evaporator.
- Purify the product by vacuum distillation to yield ethyl pivaloylacetate (boiling point 167 °C at 65 mbar).[4]

## **Experimental Protocol 2: Synthesis from Pinacolone**



This alternative synthesis route utilizes pinacolone as a starting material.

#### Materials:

- Sodium hydride (80% solution in paraffin oil)
- Diethyl carbonate
- Hexamethylphosphoric acid triamide
- Pinacolone (92%)

#### Procedure:

- Suspend 325 g of sodium hydride (80% in paraffin oil) in a mixture of 2500 cc of diethyl carbonate and 500 cc of hexamethylphosphoric acid triamide.
- Slowly add 500 g of pinacolone (92%) dropwise while maintaining the temperature between 45 °C and 50 °C.
- Upon completion of the addition, continue with the appropriate workup procedure to isolate the **ethyl pivaloylacetate**.[5]

## **Applications in Research and Drug Development**

The primary application of **ethyl pivaloylacetate** in a research context is as a substrate for ketoreductase (KRED) enzymes.[1][2]

### **Role in Ketoreductase Assays**

**Ethyl pivaloylacetate** serves as a model β-ketoester to evaluate the activity and stereoselectivity of ketoreductases.[1][2] These enzymes are crucial in the synthesis of chiral alcohols, which are important building blocks for many pharmaceuticals. The assay typically involves monitoring the oxidation of the cofactor NADPH to NADP+, which can be measured spectrophotometrically.[6]

### **Experimental Protocol: Ketoreductase Activity Assay**



This protocol outlines a general method for determining the activity of a ketoreductase using **ethyl pivaloylacetate** as the substrate.

#### Materials:

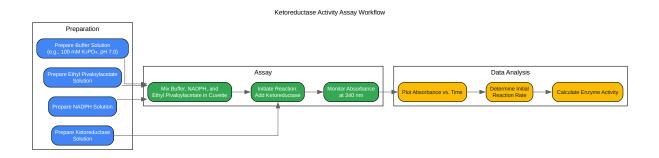
- Ketoreductase enzyme solution
- Ethyl pivaloylacetate
- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
- Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
- UV-Vis spectrophotometer and cuvettes

#### Procedure:

- Prepare a reaction mixture in a quartz cuvette containing the buffer solution, a known concentration of NADPH (e.g., 0.2 mM), and a specific concentration of ethyl pivaloylacetate (e.g., 10 mM).
- Initiate the reaction by adding a small volume of the ketoreductase enzyme solution to the cuvette.
- Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
- Record the absorbance at regular time intervals.
- The initial rate of the reaction is determined from the linear portion of the absorbance vs.
  time plot.
- Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M<sup>-1</sup>cm<sup>-1</sup>).[6]

Below is a diagram illustrating the workflow of this key experiment.





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Caption: Workflow for determining ketoreductase activity.

## **Safety Information**

**Ethyl pivaloylacetate** is a combustible liquid and should be handled with appropriate safety precautions.[2][7]

Table 2: Safety and Handling of Ethyl Pivaloylacetate



Parameter	Information	Reference(s)
Hazard Statements	Combustible liquid.	[8]
Precautionary Statements	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	[8]
Personal Protective Equipment (PPE)	Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)).	[2]
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.	[7]

#### Conclusion

**Ethyl pivaloylacetate** is a valuable chemical intermediate with well-defined properties and synthesis routes. Its primary significance in the fields of research and drug development lies in its role as a substrate for the characterization of ketoreductase enzymes. The experimental protocols provided in this guide offer a foundation for its synthesis and application in enzymatic assays. Adherence to appropriate safety measures is essential when handling this combustible compound.

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